molecular formula C7H8O3 B13901360 3-Oxo-1-cyclohexene-1-carboxylic acid

3-Oxo-1-cyclohexene-1-carboxylic acid

Cat. No.: B13901360
M. Wt: 140.14 g/mol
InChI Key: LUUNUIJUDPXKBZ-UHFFFAOYSA-N
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Description

3-Oxo-1-cyclohexene-1-carboxylic acid is a cyclic keto acid with the molecular formula C7H8O3 It is known for its unique structure, which includes a cyclohexene ring with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-1-cyclohexene-1-carboxylic acid can be synthesized through several methods. One common approach involves the starting material 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne . The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Oxo-1-cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1-cyclohexene-1-carboxylic acid involves its interaction with molecular targets and pathways. The keto group and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-1-cyclohexene-1-carboxylic acid is unique due to its combination of a keto group and a carboxylic acid group on a cyclohexene ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h4H,1-3H2,(H,9,10)

InChI Key

LUUNUIJUDPXKBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C(=O)O

Origin of Product

United States

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